molecular formula C11H8N2O2 B174531 4-(Pyrimidin-2-yl)benzoic acid CAS No. 199678-12-1

4-(Pyrimidin-2-yl)benzoic acid

Cat. No. B174531
M. Wt: 200.19 g/mol
InChI Key: WNDAEOTYLPWXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-2-yl)benzoic acid is a unique chemical compound with the molecular formula C11H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-2-yl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(cc1)-c2ncccn2 . The InChI code for this compound is 1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) .


Physical And Chemical Properties Analysis

4-(Pyrimidin-2-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 200.2 .

Scientific Research Applications

  • Pharmacological Use

    • Field: Pharmacology
    • Application: “4-(Pyrimidin-2-yl)benzoic acid” is a structural component of various pharmacologically active compounds . It’s used in the synthesis of new derivatives of pyrimido[1,2-a]benzimidazoles .
    • Method: The compound is used as a building block in the synthesis of these derivatives .
    • Results: These derivatives have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine .
  • Pesticidal Lead Compounds

    • Field: Pesticide Chemistry
    • Application: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which can be synthesized using “4-(Pyrimidin-2-yl)benzoic acid”, are being explored as potential pesticidal lead compounds .
    • Method: The compound is used in the synthesis of these benzamides through esterification, cyanation, cyclization, and aminolysis reactions .
    • Results: The synthesized compounds are being tested for their pesticidal properties .
  • Anti-Leukemia Drugs

    • Field: Oncology
    • Application: Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
    • Method: These drugs work by inhibiting specific proteins that are involved in the growth of cancer cells .
    • Results: These drugs have been shown to be effective in treating certain types of leukemia .
  • Antifungal and Antimicrobial Agents

    • Field: Microbiology
    • Application: Pyrimidine derivatives have shown antimicrobial and antifungal activities .
    • Method: These compounds work by inhibiting the growth of harmful microorganisms .
    • Results: These compounds have been found to be effective in inhibiting the growth of certain types of fungi and bacteria .
  • Anti-Inflammatory and Analgesic Activities

    • Field: Pharmacology
    • Application: Pyrimidine derivatives have shown anti-inflammatory and analgesic activities .
    • Method: These compounds work by reducing inflammation and pain .
    • Results: These compounds have been found to be effective in reducing inflammation and pain in certain conditions .
  • Antihypertensive and Cardiovascular Agents

    • Field: Cardiology
    • Application: Pyrimidine derivatives have shown antihypertensive and cardiovascular activities .
    • Method: These compounds work by affecting the cardiovascular system .
    • Results: These compounds have been found to be effective in treating certain cardiovascular conditions .
  • Modulation of Myeloid Leukemia

    • Field: Oncology
    • Application: Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
    • Method: These drugs work by inhibiting specific proteins that are involved in the growth of cancer cells .
    • Results: These drugs have been shown to be effective in treating certain types of leukemia .
  • Antiparasitic Agents

    • Field: Parasitology
    • Application: Pyrimidine derivatives have shown antiparasitic activities .
    • Method: These compounds work by inhibiting the growth of harmful parasites .
    • Results: These compounds have been found to be effective in inhibiting the growth of certain types of parasites .
  • Diuretic Agents

    • Field: Pharmacology
    • Application: Pyrimidine derivatives have shown diuretic activities .
    • Method: These compounds work by increasing the amount of urine produced by the kidneys .
    • Results: These compounds have been found to be effective in increasing urine output in certain conditions .
  • Field: Microbiology
  • Application: Pyrimidine derivatives have shown antitubercular activities .
  • Method: These compounds work by inhibiting the growth of Mycobacterium tuberculosis .
  • Results: These compounds have been found to be effective in inhibiting the growth of Mycobacterium tuberculosis .
  • Field: Parasitology
  • Application: Pyrimidine derivatives have shown antimalarial and antiplasmodial activities .
  • Method: These compounds work by inhibiting the growth of Plasmodium species, the parasites that cause malaria .
  • Results: These compounds have been found to be effective in inhibiting the growth of Plasmodium species .
  • Field: Virology
  • Application: Pyrimidine derivatives have shown anti-HIV activities .
  • Method: These compounds work by inhibiting the replication of the HIV virus .
  • Results: These compounds have been found to be effective in inhibiting the replication of the HIV virus .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P351, P338 .

properties

IUPAC Name

4-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDAEOTYLPWXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363853
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-2-yl)benzoic acid

CAS RN

199678-12-1
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxybenzeneboronic acid (0.660 g, 3.98 mmol) and 2-bromopyrimidine (0.630 g, 3.98 mmol) in dry acetonitrile (20 mL) was added 0.4 M aqueous sodium carbonate (20 mL) and the mixture was purged with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (240 mg) was then added and the reaction mixture heated to 90° C. for 17 hours. The hot reaction mixture was filtered through celite and concentrated in vacuo to remove the acetonitrile. The resulting aqueous suspension was washed with dichloromethane (2×30 mL) and then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting white suspension was diluted with water (20 mL), filtered and the solid product dried in vacuo at 50° C. overnight to give the title compound (0.709 g, 89%) as a white solid, m.p. 237° C.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Hong, H Wang, G Qian, Q Tan… - The Journal of Organic …, 2014 - ACS Publications
… 3-Cyano-4-pyrimidin-2-yl-benzoic Acid Ethyl Ester (2h) The general procedure was followed with 4-pyrimidin-2-yl-benzoic acid ethyl ester 1h (91.2 mg, 0.4 mmol), [RhCp*Cl 2 ] 2 (4.9 mg…
Number of citations: 81 pubs.acs.org

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